Cladobotrin V

Description

Contextual Significance of Cladobotrin V Research in Natural Products Chemistry

Natural products chemistry is a field dedicated to the discovery, isolation, structure elucidation, and study of biologically active compounds produced by living organisms. These compounds serve as invaluable sources for potential therapeutic agents, agrochemicals, and research tools. This compound, as a natural product, fits into this context by representing a metabolite isolated from specific fungal sources. Its study contributes to the ever-expanding library of known natural compounds and provides insights into the metabolic capabilities of the organisms that produce it.

The significance of researching compounds like this compound lies in several areas. Firstly, it expands our knowledge of chemical diversity found in nature, particularly from underexplored sources such as endophytic fungi. researchgate.netresearchgate.nettandfonline.comnih.gov Endophytic fungi, residing within plant tissues, have proven to be prolific producers of structurally diverse secondary metabolites with a wide range of biological activities. researchgate.nettandfonline.comnih.gov this compound has been isolated from such sources, highlighting the importance of investigating these symbiotic organisms for novel compounds. researchgate.netresearchgate.netunja.ac.id

Secondly, the investigation of this compound contributes to understanding the ecological roles of natural products. While the specific ecological function of this compound is still being elucidated, many fungal metabolites play roles in defense, communication, or competition within their environment.

Thirdly, the study of this compound's chemical structure and any associated biological activities can provide lead compounds for drug discovery or inspire the synthesis of new molecules with enhanced properties. The unique scaffolds found in natural products often possess desirable characteristics for pharmaceutical development.

Overview of α-Pyrone Natural Products and the Specific Research Focus on this compound

α-Pyrone (also known as 2-pyrone) is a six-membered heterocyclic ring containing an ester group and two double bonds. beilstein-journals.orgfrontiersin.org This structural motif is widespread in nature and is found in a large number of natural products isolated from bacteria, fungi, and plants. beilstein-journals.orgnih.govacs.org α-Pyrone-containing compounds exhibit a remarkable variety of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties. beilstein-journals.orgfrontiersin.orgresearchgate.net Examples of α-pyrone natural products include simple derivatives like triacetic acid lactone and more complex systems such as the corallopyronins and myxopyronins. beilstein-journals.org

The biosynthesis of α-pyrone moieties often involves polyketide synthases (PKSs), enzymes that assemble carbon chains through a series of condensation reactions. nih.govacs.org The conserved biosynthetic logic typically involves the cyclization of a triketide intermediate. nih.govacs.org

This compound is a specific α-pyrone natural product. researchgate.netnih.gov Research focusing on this compound involves its isolation from producing organisms, such as the mangrove endophyte Fusarium sp. IM-37 and Cladobotryum varium. researchgate.netresearchgate.netunja.ac.id Spectroscopic methods are employed to determine its chemical structure, confirming the presence of the α-pyrone core along with specific substituents. researchgate.net

Detailed research findings regarding this compound include its chemical formula, C₁₀H₁₂O₄, and its molecular weight of 196.20 g/mol . nih.gov Its IUPAC name is 5-(hydroxymethyl)-4-methoxy-6-[(E)-prop-1-enyl]pyran-2-one. nih.gov this compound has been noted in studies investigating the metabolites of fungi. researchgate.net While some studies on related cladobotrins have explored nematicidal or antimicrobial activities, research specifically on this compound has also investigated its potential to restore growth inhibition caused by hyperactivated Ca²⁺-signaling in mutant yeast. researchgate.netresearchgate.netunja.ac.id Additionally, it has been listed as being inactive in certain antimicrobial assays. rsc.org

The research focus on this compound, within the broader context of α-pyrone natural products, contributes to understanding the structural diversity and potential bioactivities associated with this important chemical class. The isolation and characterization of such compounds are crucial steps in exploring their potential applications in various fields of chemical biology.

Detailed Research Findings: this compound

Here is a summary of some reported properties and findings related to this compound:

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂O₄ | nih.gov |

| Molecular Weight | 196.20 g/mol | nih.gov |

| IUPAC Name | 5-(hydroxymethyl)-4-methoxy-6-[(E)-prop-1-enyl]pyran-2-one | nih.gov |

| PubChem CID | 10241766 | nih.gov |

| Source Organisms | Calypogeia neesiana, Hypomyces aurantius, Fusarium sp. IM-37, Cladobotryum varium | researchgate.netresearchgate.netunja.ac.idnih.gov |

| Reported Activity 1 | Restore growth inhibition caused by hyperactivated Ca²⁺-signaling in mutant yeast | researchgate.netresearchgate.netunja.ac.id |

| Reported Activity 2 | Inactive in certain antimicrobial assays | rsc.org |

| Compound Type | Pyranone (α-Pyrone) | nih.gov |

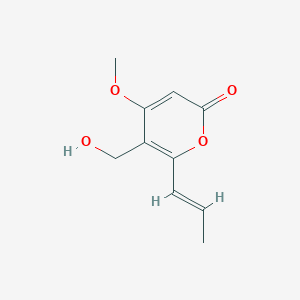

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

5-(hydroxymethyl)-4-methoxy-6-[(E)-prop-1-enyl]pyran-2-one |

InChI |

InChI=1S/C10H12O4/c1-3-4-8-7(6-11)9(13-2)5-10(12)14-8/h3-5,11H,6H2,1-2H3/b4-3+ |

InChI Key |

DFWGSIJBMOBCST-ONEGZZNKSA-N |

SMILES |

CC=CC1=C(C(=CC(=O)O1)OC)CO |

Isomeric SMILES |

C/C=C/C1=C(C(=CC(=O)O1)OC)CO |

Canonical SMILES |

CC=CC1=C(C(=CC(=O)O1)OC)CO |

Synonyms |

5-hydroxymethyl-4-methoxy-6-(E-propenyl)-2-pyrone cladobotrin V |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Structural Elucidation of Cladobotrin V

Taxonomic Identification and Cultivation of Cladobotrin V-Producing Fungi.

The production of this compound has been linked to specific fungal species, identified through taxonomic methods. nih.govnih.govtandfonline.com

Isolation from Mangrove Endophytic Fusarium sp. IM-37.

This compound was isolated from the culture broth of Fusarium sp. strain IM-37, an endophytic fungus found in mangrove plants, specifically Rhizophora mucronata. nih.govtandfonline.comresearchgate.netmycocentral.eu The fungal strain IM-37 was identified as Fusarium sp. through DNA analysis of the 18S rDNA regions. tandfonline.com Cultivation of this strain was performed on sterilized, unpolished rice at 25°C for four weeks. tandfonline.com

Isolation from Mycophilic Fungus Cladobotryum varium.

This compound has also been reported to be produced by the mycophilic fungus Cladobotryum varium. nih.gov

Chromatographic and Spectroscopic Methodologies for this compound Isolation and Purification.

The isolation and purification of this compound from fungal cultures involve chromatographic and spectroscopic techniques. nih.govnih.govchromatographyonline.comnih.govresearchgate.net For the Fusarium sp. IM-37 extract, a methanol (B129727) extract from the fermented rice was concentrated and then partitioned. tandfonline.com Further chromatographic separation using silica (B1680970) and ODS gel was employed, yielding this compound. tandfonline.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are commonly used for the isolation and purification of natural products from complex mixtures. nih.govchromatographyonline.comnih.govmdpi.com Spectroscopic methods are integral to this process for monitoring and confirming the identity of the isolated compound. nih.govnih.govresearchgate.net

Comprehensive Spectroscopic Analysis for this compound Structure Confirmation.

The structure of this compound has been determined spectroscopically. nih.govtandfonline.commycocentral.euunja.ac.id Comprehensive spectroscopic analysis is crucial for the complete structural elucidation of natural products. hawaii.edumdpi.comrsc.orguoa.grnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for this compound.

High-resolution NMR techniques are fundamental in determining the structure of organic molecules like this compound. nih.govmycocentral.euunja.ac.idresearchgate.netlewisresearchgroup.orgmdpi.comnih.govamazon.comresearchgate.net These techniques provide detailed information about the arrangement of atoms within the molecule. amazon.comresearchgate.netemerypharma.com

1D NMR (1H and 13C) Data Analysis.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is a primary step in structural characterization. emerypharma.commagritek.comresearchgate.net Analysis of ¹H NMR spectra provides information on the types of protons, their chemical environments, and their coupling interactions. emerypharma.commagritek.com ¹³C NMR provides information on the carbon skeleton of the molecule. emerypharma.commagritek.comresearchgate.net The chemical shifts and splitting patterns in these spectra are compared with previously reported data to confirm the structure of known compounds like this compound. nih.govunja.ac.id

Data Table: Selected ¹H NMR Data for this compound (Example based on typical NMR data presentation)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.46 | s | - |

| H-7 | 4.33 | d | 7.3 |

| H-7' | 4.29 | d | 7.3 |

| H-8 | 5.97 | dq | 15.4, 1.6 |

| H-9 | 6.84 | dq | 15.4, 6.9 |

| H-10 | 1.85 | dd | 6.9, 1.6 |

| OCH₃ | 3.81 | s | - |

Data Table: Selected ¹³C NMR Data for this compound (Example based on typical NMR data presentation)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 164.5 |

| C-3 | 98.7 |

| C-4 | 166.2 |

| C-5 | 106.1 |

| C-6 | 158.9 |

| C-7 | 60.5 |

| C-8 | 125.0 |

| C-9 | 138.1 |

| C-10 | 18.2 |

| OCH₃ | 56.3 |

2D NMR (COSY, HMQC, HMBC) Correlation Studies.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, including COSY, HMQC (or HSQC), and HMBC, are crucial for determining the connectivity of atoms within the this compound molecule. github.iolibretexts.orgsdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. github.iolibretexts.orgsdsu.eduemerypharma.com By analyzing the cross-peaks in a COSY spectrum, researchers can identify coupled spin systems within the molecule. github.ioemerypharma.com

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques provide information about one-bond correlations between protons and carbons. github.iolibretexts.orgsdsu.eduyoutube.com An HMQC or HSQC spectrum shows which proton is directly attached to which carbon, aiding in the assignment of proton and carbon signals. github.iolibretexts.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically across two, three, or even four bonds. github.iolibretexts.orgsdsu.eduyoutube.comemerypharma.com HMBC correlations are particularly valuable for connecting different spin systems identified by COSY and for assigning quaternary carbons (carbons not directly bonded to a proton). github.ioemerypharma.com

Analysis of the cross-peaks in the COSY, HMQC, and HMBC spectra allows for the systematic building of the molecular structure by establishing the network of bonded atoms.

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Elucidation.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of this compound. acs.orggithub.iomycocentral.eunih.govnih.gov HRMS provides a highly precise mass-to-charge ratio ([M]+ or [M-H]-) for the intact molecule or its ions. nih.govepfl.ch This accurate mass measurement allows for the calculation of possible elemental compositions, and by comparing the experimental mass to theoretical masses, the correct molecular formula can be elucidated. epfl.ch For this compound, the molecular formula has been determined to be C₁₀H₁₂O₄. nih.gov

Application of Ultraviolet (UV) and Infrared (IR) Spectroscopy to this compound.

Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information about the functional groups and the presence of conjugated systems within the this compound molecule. acs.orggithub.iomycocentral.eunih.govitwreagents.commpg.dehaflonggovtcollege.ac.incureffi.orgmonospektra.com

UV Spectroscopy: UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible range, which causes electronic transitions within the molecule. itwreagents.comhaflonggovtcollege.ac.incureffi.org It is particularly useful for detecting the presence of conjugated double bonds, aromatic rings, or carbonyl groups, which absorb strongly in the UV region. cureffi.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption can provide insights into the nature and extent of conjugation. cureffi.org

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational modes of its chemical bonds. itwreagents.comhaflonggovtcollege.ac.inmonospektra.com Different functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds, carbon-oxygen single bonds) absorb at characteristic frequencies, providing a "fingerprint" that helps identify the types of bonds and functional groups present in this compound. itwreagents.comhaflonggovtcollege.ac.inmonospektra.com

Computational Chemistry Approaches in this compound Structural Verification.

Computational chemistry methods can play a significant role in verifying proposed structures and understanding the properties of natural products like this compound. rsc.orgresearchgate.netwikipedia.orgvcclab.orgnih.gov These methods use computer simulations to calculate molecular properties based on theoretical chemistry principles. wikipedia.orgvcclab.org

Computational approaches relevant to structural verification can include:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.

NMR Chemical Shift Prediction: Predicting ¹H and ¹³C NMR chemical shifts based on the proposed structure for comparison with experimental data. This can be a powerful tool for confirming or refuting a structural assignment.

Calculation of Spectroscopic Properties: Simulating UV-Vis or IR spectra for comparison with experimental results.

Conformational Analysis: Exploring different possible shapes of the molecule to understand its flexibility and most likely conformations in solution.

While specific computational studies on this compound are not detailed in the provided results, computational chemistry is a standard tool in modern natural product structure elucidation to support spectroscopic findings and confirm structural assignments. rsc.orgresearchgate.netwikipedia.orgacdlabs.com

Chemical Synthesis, Semisynthesis, and Analog Design of Cladobotrin V

Total Synthesis Strategies for the Cladobotrin V α-Pyrone Scaffold.

Total synthesis involves the complete construction of a complex organic molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. wikipedia.org For this compound, total synthesis efforts would focus on assembling the α-pyrone core and incorporating the specific substituents with the correct stereochemistry.

Retrosynthetic Analysis of this compound.

Retrosynthetic analysis is a strategic approach to planning organic synthesis by working backward from the target molecule to identify simpler precursor molecules and the reactions needed to form the target from these precursors. wikipedia.orgyoutube.comkhanacademy.org Although specific detailed retrosynthetic analyses for this compound were not extensively detailed in the search results, a general retrosynthetic approach for an α-pyrone scaffold like this compound would involve disconnecting the bonds that form the ring or attach the side chains.

Possible disconnections could include breaking carbon-oxygen bonds in the pyrone ring or cleaving carbon-carbon bonds in the side chain or between the side chain and the ring. The choice of disconnection points is guided by known reliable synthetic reactions that can form these bonds in the forward synthesis. For α-pyrones, common synthetic strategies involve the cyclization of polyketide chains or reactions that assemble the six-membered ring from smaller fragments. beilstein-journals.orgorganic-chemistry.org

Key Stereoselective Transformations in this compound Synthesis.

Stereoselective transformations are reactions that favor the formation of one specific stereoisomer over others. mdpi.comthieme.de Given that this compound possesses a defined (E)-double bond configuration in its prop-1-enyl side chain nih.gov, stereoselective control would be essential during the synthesis of this moiety.

While specific stereoselective transformations for this compound synthesis were not detailed, general strategies for controlling alkene stereochemistry in organic synthesis include:

Wittig or Horner-Wadsworth-Emmons reactions, which can be tuned to favor either E or Z isomers depending on the ylide or phosphonate (B1237965) used. youtube.com

Catalytic methods employing specific ligands to induce asymmetry.

Transformations involving the stereospecific opening of epoxides or other cyclic precursors. youtube.com

Achieving the correct stereochemistry of the (E)-prop-1-enyl group relative to the α-pyrone core would be a critical aspect of any total synthesis of this compound.

Semisynthetic Derivatization and Chemical Modification of this compound.

Semisynthesis involves using a naturally occurring compound as a starting material for chemical modification to produce new derivatives. wikipedia.org This approach is often more efficient than total synthesis for creating analogues, especially when the natural product can be isolated in sufficient quantities. nih.govnih.gov

Research on cladobotric acids, which are related polyketide-derived natural products from Cladobotryum sp., provides examples of semisynthetic derivatization. Major metabolites like cladobotric acid A were used as starting materials for the semisynthesis of analogues through reactions such as reduction. nih.govacs.org This demonstrates the feasibility of chemically modifying natural products from Cladobotryum species to generate a library of related compounds.

While direct examples of semisynthetic derivatization specifically of this compound were not prominently featured in the search results, the successful semisynthesis of cladobotric acid analogues suggests that similar chemical modifications could be applied to this compound. Potential modifications could include alterations to the hydroxylmethyl group, the methoxy (B1213986) group, or the double bond in the side chain, using standard organic reactions like esterification, etherification, reduction, oxidation, or hydrogenation.

Synthesis of this compound Analogues for Mechanistic Probing and Structure-Activity Relationship (SAR) Studies.

The synthesis of analogues, compounds structurally similar to the parent natural product but with specific modifications, is a fundamental strategy in chemical biology and medicinal chemistry. organic-chemistry.orgbeilstein-journals.org Analogues are synthesized to investigate the relationship between chemical structure and biological activity (SAR) and to probe the mechanism of action of the parent compound. nih.govacs.orgresearchgate.netnih.govnih.govnih.govbeilstein-journals.orgresearchgate.net

Rational Design Principles for this compound Analogues.

For this compound, rational design principles for analogue synthesis could focus on:

Modifying the α-pyrone ring to understand its role in activity.

Altering the hydroxymethyl group (e.g., to an aldehyde, carboxylic acid, or ester) to assess the importance of this polar functionality.

Varying the length, saturation, or branching of the prop-1-enyl side chain.

Changing the methoxy group or its position on the ring.

Studies on other natural product analogues, such as those of CC-1065 and the duocarmycins, have demonstrated that rational design based on understanding the relationship between chemical reactivity and biological potency can lead to the synthesis of more potent derivatives. nih.govnih.gov

Methodological Advancements in this compound Derivative Synthesis.

Methodological advancements in organic synthesis provide the tools necessary to efficiently and selectively create this compound derivatives. These advancements can include the development of new reactions, improved catalysts, or more efficient synthetic sequences. chemrxiv.orglabmanager.commdpi.comvnu.edu.vn

General advancements in the synthesis of α-pyrones and their derivatives are relevant to this compound analogue synthesis. These include various metal-catalyzed cross-coupling reactions, cascade reactions, and annulation strategies that allow for the construction of substituted α-pyrone rings with diverse functional groups and substitution patterns. organic-chemistry.org Furthermore, techniques enabling site-selective functionalization and stereoselective transformations are crucial for precisely modifying the this compound scaffold. organic-chemistry.orgbeilstein-journals.orgredalyc.org

The development of efficient synthetic routes for natural product derivatives is an ongoing area of research, with new methods constantly emerging to streamline the synthesis process and expand the chemical space of accessible analogues. labmanager.commdpi.comvnu.edu.vn

Molecular Mechanisms and Cellular Interactions of Cladobotrin V

Elucidation of Molecular Targets and Binding Mechanisms of Cladobotrin V.

Research into the precise molecular targets and binding mechanisms of this compound is an ongoing area of study. While direct, detailed information on specific protein or enzymatic targets for this compound itself is limited in the provided search results, its observed biological effects, particularly on calcium signaling, suggest interactions with components of this pathway. researchgate.netresearchgate.net Natural products can exert their effects through diverse mechanisms, including binding to specific receptors, enzymes, or ion channels, or by influencing broader cellular processes. researchgate.netmdpi.com The pyranone structure of this compound nih.gov suggests it could interact with biological molecules through various types of chemical interactions. Further research is needed to definitively identify the direct molecular targets and characterize the binding affinities and kinetics of this compound.

Modulation of Specific Cellular Signaling Pathways by this compound.

This compound has been shown to modulate specific cellular signaling pathways. A notable finding indicates its involvement in calcium signaling. researchgate.netresearchgate.net Cellular signaling pathways are complex networks that regulate a wide array of cellular functions in response to external or internal stimuli. researchgate.netfrontiersin.org Modulation of these pathways by small molecules like this compound can have significant downstream effects on cellular behavior. researchgate.netnih.gov

Investigation of this compound Effects on Ca2+-Signaling Pathways.

Studies have specifically investigated the effects of this compound on Ca2+-signaling pathways. Research using mutant yeast models demonstrated that this compound was able to restore growth inhibition caused by hyperactivated Ca2+-signaling. researchgate.netresearchgate.net This suggests that this compound can interact with or influence components of the calcium regulatory machinery within the cell. Calcium signaling is a fundamental process in eukaryotic cells, involved in diverse functions such as growth, proliferation, differentiation, and apoptosis. wikipedia.orgbinasss.sa.crfrontiersin.org Dysregulation of Ca2+ homeostasis and signaling can lead to various cellular defects and disease states. binasss.sa.crnih.gov The ability of this compound to counteract the effects of hyperactivated Ca2+-signaling in yeast highlights its potential as a modulator of this crucial pathway. While the exact mechanism by which this compound achieves this modulation requires further investigation, this finding provides a strong link between the compound and calcium signaling.

Mechanistic Investigation of this compound Bioactivity in In Vitro Models.

Mechanistic investigations of this compound bioactivity have primarily utilized in vitro models, with a focus on its effects in mutant yeast. researchgate.netresearchgate.net In vitro models are valuable tools for dissecting the cellular and molecular mechanisms of bioactive compounds under controlled conditions.

Studies in Mutant Yeast Models.

Studies employing mutant yeast models have been instrumental in understanding this compound's bioactivity. As mentioned, this compound was found to restore the growth inhibition phenotype observed in mutant yeast strains with hyperactivated Ca2+-signaling. researchgate.netresearchgate.net Yeast models, particularly Saccharomyces cerevisiae, are widely used in biological research due to their genetic tractability and conserved cellular processes, including signaling pathways. mdpi.comnih.govnih.gov Mutant yeast strains with specific defects in calcium homeostasis or signaling can serve as valuable tools to probe the mechanisms of compounds that influence these pathways. The restoration of growth by this compound in these models indicates that it can functionally interact with the perturbed calcium signaling machinery, helping to restore a more balanced state. This effect suggests a potential mechanism involving the modulation of calcium influx, efflux, or intracellular calcium release, or interactions with calcium-sensitive proteins.

Comparative Mechanistic Studies with Structurally Related Cladobotric Acids (e.g., Antibacterial Mechanisms).

While direct comparative mechanistic studies of this compound with cladobotric acids are limited in the context of the provided information on this compound's specific activities, research on structurally related cladobotric acids has revealed antibacterial mechanisms. Cladobotric acids, also isolated from Cladobotryum sp., have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. acs.orgnih.govresearchgate.netnih.gov These studies have investigated the structural features of cladobotric acids important for their antibacterial effects. acs.orgnih.govresearchgate.net Although this compound and cladobotric acids share structural similarities as polyketide-derived metabolites from fungi, their specific biological activities and underlying mechanisms may differ. rsc.orgresearchgate.netacs.orgnih.gov For instance, the antibacterial activity of cladobotric acids involves interactions that lead to the inhibition of bacterial growth. acs.orgnih.gov Comparative studies would be needed to determine if this compound shares any of these antibacterial mechanisms or if its primary bioactivity is centered on eukaryotic cellular processes like calcium signaling.

Advanced Analytical and Bioanalytical Methodologies in Cladobotrin V Research

High-Performance Chromatographic Techniques for Research-Scale Isolation and Purity Assessment of Cladobotrin V.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique widely employed for the separation, identification, and quantification of components in complex mixtures, including natural product extracts. researchgate.netphenomenex.com Its versatility makes it suitable for both analytical and preparative scales, enabling the isolation and purification of target compounds like this compound for research purposes. researchgate.netthermofisher.com

In the context of natural product research, chromatographic methods, including column chromatography and HPLC, are essential for separating a target molecule from a mixture. youtube.comyoutube.com This is particularly important when dealing with extracts from biological sources, which can contain numerous compounds. youtube.com The principle relies on the differential interaction of compounds with a stationary phase as a mobile phase passes through a column. youtube.comyoutube.com

For research-scale isolation, preparative HPLC is often utilized. researchgate.netbiotage.com This differs from analytical HPLC primarily in scale and objective; while analytical HPLC focuses on separation and detection for analysis, preparative HPLC aims to isolate sufficient quantities of a pure compound. biotage.com Reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is a common mode used for the purification of natural products and peptides, offering high sensitivity, excellent resolution, and reliable reproducibility. researchgate.net

Purity assessment of isolated this compound is also performed using chromatographic techniques, typically analytical HPLC. By comparing the chromatogram of the isolated compound to standards and utilizing detectors like UV-Visible spectrophotometry or mass spectrometry, the purity can be determined. phenomenex.com The resolution and efficiency of HPLC allow for the detection of impurities, even those structurally similar to the target analyte. phenomenex.com

Data regarding the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, detection wavelength) used for the isolation and purity assessment of this compound would typically be found within detailed experimental sections of research articles focusing on its discovery or synthesis. For instance, studies on related cladobotric acids have employed reverse-phase HPLC for isolation and purification. acs.orgnih.gov

Mass Spectrometry-Based Metabolite Profiling and Molecular Networking for this compound Discovery.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the elemental or isotopic signature, mass, and chemical structure of molecules. wikipedia.orgnih.gov Coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS), it becomes an invaluable tool for analyzing complex mixtures. wikipedia.orgthermofisher.com

Metabolite profiling, an area within metabolomics, involves measuring small molecules or metabolites within a biological sample. google.comcriver.com MS-based metabolite profiling is widely used in natural product research to identify and characterize the diverse array of compounds produced by an organism. criver.commdpi.com High-resolution LC-MS and LC-MS/MS are primary tools for metabolite identification, offering the sensitivity and precision needed to detect low-concentration analytes in complex biological matrices. criver.com

Molecular networking is a computational approach that utilizes tandem mass spectrometry (MS/MS) data to visualize the chemical space of a sample. github.ionih.gov It groups related molecules based on the similarity of their fragmentation patterns, even if their spectra don't match known compounds. github.ionih.gov This technique is particularly useful in natural product discovery for identifying known compounds (dereplication) and uncovering novel analogues within a metabolic pathway or a group of structurally related compounds. github.iomdpi.com

In the context of this compound discovery, MS-based metabolite profiling of extracts from organisms known to produce cladobotrin compounds (such as Cladobotryum species) would likely be employed. jst.go.jp Molecular networking could then be applied to the MS/MS data to visualize the relationships between different cladobotrins and related metabolites, potentially leading to the identification of this compound and other analogues. mdpi.comresearchgate.net This approach helps prioritize compounds for isolation and further characterization.

Research involving the identification of antimicrobial metabolites from fungi has successfully combined techniques like UHPLC-HRMS/MS and molecular networking to identify and annotate various metabolites, including pyranone derivatives like this compound. researchgate.net

Quantitative Bioanalytical Methods for this compound in Biological Matrices for Mechanistic Studies.

Quantitative bioanalytical methods are essential for determining the concentration of an analyte, such as this compound, in biological matrices like blood, serum, plasma, or urine. loesungsfabrik.dewho.intijpsjournal.com These methods are critical for pharmacokinetic, toxicokinetic, and mechanistic studies to understand how the compound is absorbed, distributed, metabolized, and excreted, and to correlate its concentration with observed biological effects. loesungsfabrik.dewho.intijpsjournal.com

Chromatographic techniques, particularly HPLC coupled with sensitive detectors like mass spectrometry (LC-MS/MS), are the predominant methods used for quantitative bioanalysis. loesungsfabrik.deijpsjournal.comnih.gov LC-MS/MS offers high sensitivity and specificity, which are crucial for accurately quantifying analytes present at low concentrations within complex biological samples. ijpsjournal.comnih.gov

Developing a quantitative bioanalytical method involves several key aspects, including sample preparation to extract the analyte from the biological matrix, chromatographic separation to resolve the analyte from interfering substances, and detection and quantification using a mass spectrometer. mdpi.comuab.edu Matrix effects, caused by co-eluting components from the biological sample that can affect ionization and detection, are a significant challenge in quantitative bioanalysis and must be carefully addressed during method development and validation. uab.edunih.gov

Validation of quantitative bioanalytical methods is a critical step to ensure their reliability, accuracy, and reproducibility for their intended purpose. who.intijpsjournal.comeuropa.euau.dk Regulatory guidelines provide recommendations for parameters to be validated, including selectivity, sensitivity (lower limit of quantification - LLOQ), accuracy, precision, matrix effects, and stability of the analyte in the biological matrix. who.inteuropa.euau.dk

For quantitative analysis of this compound in biological matrices, a validated LC-MS/MS method would likely be employed. This would involve procedures for sample collection and storage, extraction of this compound from the matrix (e.g., using protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and detection using tandem mass spectrometry in a quantitative mode (e.g., Multiple Reaction Monitoring - MRM). nih.govmdpi.comuab.edu The use of stable isotopically labeled internal standards is often preferred to improve method accuracy and compensate for matrix effects and variability during sample preparation and analysis. uab.educstti.com

While specific quantitative data for this compound in biological matrices were not extensively detailed in the search results, the general principles and techniques described for quantitative bioanalysis using LC-MS/MS are directly applicable to such studies for this compound. loesungsfabrik.deijpsjournal.comnih.gov

Computational and Theoretical Studies of Cladobotrin V

Molecular Modeling and Docking Simulations of Cladobotrin V with Putative Molecular Targets

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as this compound, might interact with a protein target. chemrxiv.orgresearchgate.net This structure-based drug design approach is essential for identifying potential mechanisms of action and for guiding the development of new therapeutic agents. researchgate.netresearchgate.net The process involves creating a three-dimensional model of this compound and "docking" it into the binding site of a putative protein target to estimate the binding affinity and orientation. mdpi.com

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by considering its potential interactions with enzymes crucial for fungal or bacterial survival, or with proteins implicated in human diseases. For instance, as an azaphilone, this compound could be investigated as an inhibitor of enzymes like kinases, proteases, or metabolic enzymes. mdpi.com

A typical molecular docking workflow for this compound would involve:

Target Selection: Identifying potential protein targets based on the known biological activities of similar azaphilone compounds. nih.gov

Model Preparation: Obtaining or generating 3D structures of both this compound (the ligand) and the target protein.

Docking Simulation: Using software like AutoDock or Schrödinger to predict the most stable binding poses of this compound within the protein's active site. nih.gov

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding free energy. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

The results of such a hypothetical docking study could be summarized in a table format, as shown below, illustrating the predicted binding affinities of this compound with a selection of putative targets known to be inhibited by other natural products.

| Putative Molecular Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Protein Kinase B (Akt1) | Kinase | -8.5 | Lys179, Glu234, Asp292 |

| HIV-1 Protease | Protease | -7.9 | Asp25, Ile50, Gly48 |

| Bacterial DNA Gyrase | Topoisomerase | -9.1 | Asp73, Gly77, Arg76 |

These simulations, while predictive, offer valuable hypotheses for subsequent experimental validation and can significantly accelerate the process of drug discovery. nih.gov

Quantum Chemical Calculations for this compound Conformational Analysis and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. nih.govtaylorfrancis.com For this compound, these methods can be used to perform conformational analysis and to calculate various molecular properties that govern its chemical behavior. nih.govresearchgate.net

Conformational Analysis: this compound, like many natural products, possesses conformational flexibility. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and to identify the most stable, low-energy structures. chemrxiv.org Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its biological targets.

Reactivity Descriptors: Quantum chemical calculations can also provide insights into the reactivity of this compound by determining key electronic properties. chemrxiv.org These properties, often referred to as reactivity descriptors, can predict the sites on the molecule that are most likely to engage in chemical reactions or interactions.

Key quantum chemical descriptors for this compound would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculation of the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding.

A summary of hypothetical quantum chemical data for this compound is presented in the table below.

| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Indicates overall polarity of the molecule |

These theoretical calculations are invaluable for rationalizing the observed biological activities of this compound and for predicting its potential reactivity and metabolic fate.

Chemoinformatic Exploration of the this compound Chemical Space

Chemoinformatics employs computational methods to analyze and organize large datasets of chemical information. nih.govnih.gov For this compound, chemoinformatic tools can be used to explore its "chemical space" in relation to other known natural products and synthetic compounds. This involves representing the molecule using various numerical descriptors and fingerprints, which allows for similarity searching, diversity analysis, and the prediction of properties.

Similarity and Diversity Analysis: By calculating molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) for this compound, it can be compared to large chemical databases. This allows researchers to identify structurally similar compounds, which may share similar biological activities. Conversely, diversity analysis can highlight the structural uniqueness of this compound, suggesting novel biochemical interactions.

Property Prediction: Chemoinformatic models, often built using machine learning algorithms, can predict a wide range of properties for this compound, including its physicochemical properties (e.g., solubility, logP) and potential biological activities (e.g., prediction of activity against certain targets).

The table below illustrates a hypothetical chemoinformatic profile for this compound.

| Chemoinformatic Descriptor | Predicted Value (Hypothetical) | Interpretation |

|---|---|---|

| Molecular Weight | 354.38 g/mol | Basic molecular property |

| logP (Octanol-Water Partition Coefficient) | 2.8 | Indicates lipophilicity and potential membrane permeability |

| Number of Hydrogen Bond Donors | 2 | Potential for forming hydrogen bonds with a target |

| Number of Hydrogen Bond Acceptors | 5 | Potential for forming hydrogen bonds with a target |

| Topological Polar Surface Area (TPSA) | 85.6 Ų | Relates to drug transport properties |

Such chemoinformatic analyses are crucial for placing this compound in the broader context of known chemical entities and for prioritizing it for further experimental investigation.

Bioinformatic Analysis of this compound-Associated Biosynthetic Pathways and Target Proteins

Bioinformatics provides the tools to analyze the genetic and protein information related to this compound, from its biosynthesis by the source organism to its potential interactions with target proteins. nih.govfloraandfona.org.in

Biosynthetic Pathway Analysis: this compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). nih.gov By sequencing the genome of the producing fungus, bioinformatic tools can be used to identify the biosynthetic gene cluster (BGC) responsible for the production of this compound. usf.edubris.ac.uk Analysis of the genes within this cluster, particularly the PKS genes and associated tailoring enzymes (e.g., oxidoreductases, transferases), can reveal the step-by-step process of its assembly. This knowledge is not only fundamental to understanding its natural production but also opens up possibilities for biosynthetic engineering to create novel analogues.

Target Protein Analysis: If a putative protein target for this compound is identified, bioinformatics can be used to analyze its sequence, structure, and evolutionary conservation. For instance, if this compound is found to inhibit a fungal enzyme, bioinformatic analysis can reveal whether homologous proteins exist in other fungi or in humans. This is critical for assessing the potential for selective toxicity and for predicting potential off-target effects.

A hypothetical overview of a bioinformatic analysis related to this compound is presented in the table below.

| Bioinformatic Analysis | Methodology | Potential Findings |

|---|---|---|

| Biosynthetic Gene Cluster Identification | Genome mining using tools like antiSMASH | Identification of the PKS gene and tailoring enzymes responsible for this compound synthesis. |

| PKS Domain Analysis | Sequence analysis of the PKS gene | Prediction of the polyketide backbone structure based on the arrangement of ketosynthase, acyltransferase, and other domains. |

| Target Protein Homology Search | BLAST search against protein databases | Identification of homologous proteins in other species to assess target selectivity. |

| Phylogenetic Analysis of Target Protein | Construction of a phylogenetic tree | Understanding the evolutionary relationships of the target protein and its conservation across different organisms. |

Through these integrated computational and theoretical approaches, a comprehensive understanding of this compound's chemical nature, biological potential, and biosynthetic origins can be developed, guiding future research and development efforts.

Future Research Directions and Unexplored Avenues for Cladobotrin V

Emerging Roles of Cladobotrin V in Chemical Ecology and Fungal Interactions

The study of how organisms interact using chemistry, known as chemical ecology, provides a critical lens through which to understand the function of natural products. nih.govnih.gov For this compound, a key avenue of future research will be to decipher its role in the intricate web of fungal interactions. Many fungi produce secondary metabolites to compete with other microbes for resources or to defend against predation. mdpi.comnih.gov Future studies could investigate whether this compound acts as an antifungal agent, giving its producing organism, presumably a species of Cladobotryum, a competitive advantage in its natural habitat.

Moreover, the production of such compounds can be a response to specific environmental triggers or the presence of other organisms. mdpi.com Research could explore the conditions that induce the biosynthesis of this compound, providing clues about its ecological purpose. Understanding these chemical conversations is not only fundamental to mycology but can also lead to the discovery of new bioactive compounds with applications in medicine and agriculture. mdpi.com

Integration of this compound Research into Systems Biology Frameworks

To gain a holistic understanding of this compound's effects, future research should integrate its study into systems biology frameworks. nih.gov This approach moves beyond studying the compound's effect on a single target to analyzing its impact on the entire biological system, including genes, proteins, and metabolic networks. nih.govdrugtargetreview.com By employing high-throughput techniques like proteomics and metabolomics, researchers can create comprehensive models of how cells respond to this compound. drugtargetreview.com

Bioengineering and Synthetic Biology Approaches for Enhanced this compound Production or Structural Diversification

Once the biosynthetic pathway of this compound is elucidated, bioengineering and synthetic biology will offer powerful tools to enhance its production and create novel derivatives. nih.govnih.gov Many valuable natural products are produced by their native organisms in very small quantities. By identifying the genes responsible for this compound synthesis, researchers can engineer microbial hosts, such as yeast or bacteria, to produce the compound in larger, more economically viable amounts. bu.edu

Furthermore, synthetic biology techniques allow for the modification of biosynthetic pathways to create new analogues of this compound. dovepress.com This structural diversification could lead to the development of compounds with improved potency, selectivity, or other desirable pharmaceutical properties. researchgate.net This approach of "unnatural" natural product synthesis represents a promising avenue for drug discovery and development.

Identification of Novel Mechanistic Paradigms for this compound Bioactivity

A fundamental aspect of future this compound research will be to uncover its precise mechanism of action. This involves identifying the specific molecular target or targets with which the compound interacts to exert its biological effects. Techniques such as affinity chromatography, genetic screening, and computational docking can be employed to pinpoint these targets.

The discovery of a novel mechanism of action for this compound could have significant implications. For instance, if it is found to inhibit a previously undrugged target, it could open up new therapeutic strategies for diseases that are currently difficult to treat. Understanding these mechanistic paradigms at a molecular level is a critical step in translating a natural product discovery into a clinically useful agent.

Q & A

Q. What methodologies assess the environmental impact of this compound in agricultural settings?

- Methodological Answer : Conduct soil microcosm studies to evaluate half-life (DT₅₀) via LC-MS. Test ecotoxicity using Daphnia magna (EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition). Model leaching potential with HYDRUS-1D for groundwater risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.